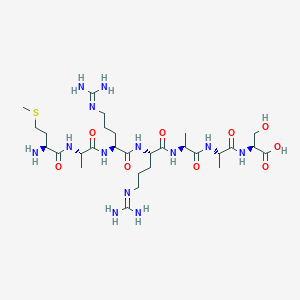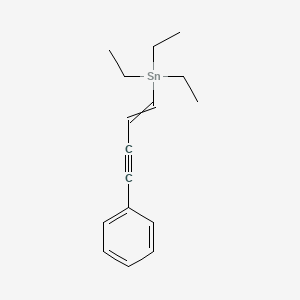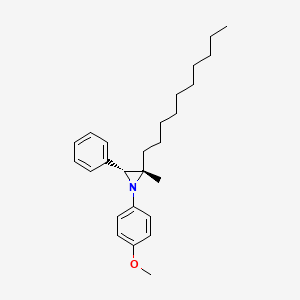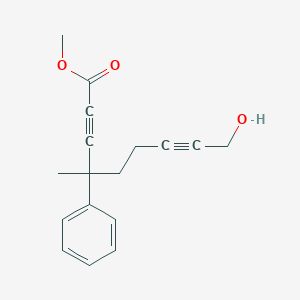![molecular formula C8H16O4S B15167419 Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1) CAS No. 480430-22-6](/img/structure/B15167419.png)
Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol typically involves the reaction of methanesulfonic acid with bicyclo[2.2.1]heptan-2-ol under controlled conditions. One common method is to dissolve bicyclo[2.2.1]heptan-2-ol in a suitable solvent, such as dichloromethane (DCM), and then add methanesulfonic acid dropwise while maintaining the reaction mixture at a low temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in bicyclo[2.2.1]heptan-2-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methanesulfonic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols and amines can react with the methanesulfonic acid moiety under mild conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Sulfonate esters.
Aplicaciones Científicas De Investigación
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The methanesulfonic acid moiety can act as a proton donor, facilitating various chemical transformations. The bicyclo[2.2.1]heptan-2-ol component provides a rigid framework that can enhance the compound’s binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic structure but differ in functional groups.
Bicyclo[2.2.1]heptane-2,5-dione: Another bicyclic compound with different functional groups.
Bicyclo[2.2.1]heptane-1-methanesulfonic acid: Similar in structure but with different substituents .
Uniqueness
Methanesulfonic acid–bicyclo[2.2.1]heptan-2-ol is unique due to the combination of a strong acid and a bicyclic alcohol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propiedades
Número CAS |
480430-22-6 |
|---|---|
Fórmula molecular |
C8H16O4S |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]heptan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H12O.CH4O3S/c8-7-4-5-1-2-6(7)3-5;1-5(2,3)4/h5-8H,1-4H2;1H3,(H,2,3,4) |
Clave InChI |
RPHQGBQSDRODHO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1CC2CC1CC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propanedinitrile](/img/structure/B15167346.png)
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)





![N-[2-(Chloroacetyl)-4-methoxy-5-methylphenyl]acetamide](/img/structure/B15167437.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
